2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c13-10-4-2-1-3-9(10)11(15)14-7-12(16)5-6-17-8-12/h1-4,16H,5-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJKSDZTPWVYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide typically involves a multi-step process. One common method starts with the bromination of benzamide to introduce the bromine atom at the ortho position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The resulting 2-bromobenzamide is then reacted with 3-hydroxyoxolan-3-ylmethylamine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the hydroxyoxolan-3-ylmethyl group can participate in various binding interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide with five analogous benzamide derivatives, focusing on substituent effects, physicochemical properties, and functional applications.
Substituent and Structural Analysis
Physicochemical Properties and Reactivity
- Solubility :
- Melting Points: No direct data are available for the target compound, but hydroxylated derivatives like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide exhibit higher melting points (e.g., 96°C for Rip-B) due to hydrogen-bonding networks .
- Reactivity :
- The bromine atom in the target compound facilitates nucleophilic aromatic substitution, contrasting with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , where methyl groups limit electrophilic reactivity .
Biological Activity
2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
The synthesis of this compound typically involves bromination of benzamide followed by coupling with a hydroxyoxolan derivative. Reaction conditions often include solvents like dichloromethane and catalysts such as palladium, which enhance the efficiency and yield of the process.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and cellular pathways:
- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. This inhibition can lead to downstream effects on signal transduction pathways and gene expression, potentially modulating various biological processes.
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties, making them candidates for further exploration in drug development.
Therapeutic Applications
Research indicates several potential therapeutic applications for this compound:
- Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation, which could be beneficial in treating inflammatory diseases.
- Anticancer Activity : There is ongoing research into the anticancer properties of benzamide derivatives, including this compound. Studies suggest that modifications in the molecular structure can enhance their efficacy against cancer cells .
Data Table: Biological Activity Overview
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Enzyme Interaction : A recent study demonstrated that similar benzamide derivatives could inhibit the type III secretion system (T3SS) in pathogenic bacteria, showcasing their potential as therapeutic agents against bacterial infections .
- Anticancer Research : Another investigation focused on a series of benzamide derivatives, revealing that specific structural modifications led to increased cytotoxicity against various cancer cell lines. This supports the hypothesis that this compound may have similar effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a brominated benzoyl chloride with a hydroxyoxolane-methylamine derivative. Key steps include:
- Nucleophilic substitution : React 3-hydroxyoxolane-3-methylamine with 2-bromobenzoyl chloride in a polar aprotic solvent (e.g., DMF) using a base like triethylamine to neutralize HCl .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and verify purity via HPLC (>95%) .
- Optimization : Adjust reaction temperature (50–80°C) and stoichiometry (1:1.2 amine:acyl chloride) to maximize yield (reported 60–75% in comparable benzamide syntheses) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic and computational methods:
- NMR : Assign peaks for the bromine atom (¹H NMR: deshielding near δ 7.5–8.0 ppm; ¹³C NMR: C-Br signal at ~120 ppm) and hydroxyoxolane ring protons (δ 3.5–4.5 ppm) .
- Mass Spectrometry : Confirm molecular weight via HRMS (expected [M+H]⁺ ~327.0 Da) .
- DFT Calculations : Optimize geometry using Gaussian09 to predict bond angles and electrostatic potential surfaces .
Q. What are the dominant chemical reactivity patterns of this compound under standard conditions?
- Methodological Answer : The bromine atom and hydroxyoxolane group drive reactivity:
- Substitution : Bromine undergoes SNAr with nucleophiles (e.g., NaN₃ in DMSO to yield azide derivatives) .
- Hydroxyoxolane ring modification : Acid-catalyzed ring-opening (e.g., HCl/MeOH) generates diol intermediates for further functionalization .
- Oxidation : Use MnO₂ to oxidize the hydroxymethyl group to a ketone .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Address variability via:
- Dose-response profiling : Test in vitro cytotoxicity (MTT assay) across concentrations (1–100 µM) in multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
- Target validation : Use CRISPR-Cas9 knockout models to confirm putative targets (e.g., kinase inhibition hypothesized from structural analogs) .
- Meta-analysis : Compare IC₅₀ values from independent studies using standardized assay conditions (pH, serum concentration) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Fragment replacement : Synthesize analogs replacing hydroxyoxolane with tetrahydrofuran or piperidine rings to assess ring size/rigidity impact .
- Pharmacophore mapping : Generate 3D-QSAR models (e.g., CoMFA) using IC₅₀ data from ~20 derivatives to identify critical substituents .
- Crystallography : Co-crystallize with target proteins (e.g., PARP1) using SHELXL for refinement to map binding interactions.
Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer :
- Solvent screening : Use vapor diffusion with PEG 4000 in 2:1 DMSO:water to optimize crystal growth .
- Cryoprotection : Soak crystals in 25% glycerol before flash-freezing to minimize ice formation .
- Data processing : Employ Phaser-2.1 for molecular replacement if structural analogs are available .
Data Contradiction Analysis
Q. Why do different studies report conflicting yields for the same synthetic route?
- Analysis : Contradictions arise from:
- Impurity of starting materials : Verify amine precursor purity via GC-MS; commercial batches may contain <5% oxolane ring-opened byproducts .
- Solvent anhydrousness : Trace water in DMF reduces acylation efficiency; use molecular sieves or fresh solvent .
- Workup protocols : Inadequate extraction (pH adjustment to 7–8) may leave unreacted reagents in the organic phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
